Rimantadine-d4 Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

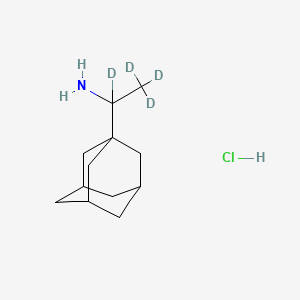

Rimantadine-d4 Hydrochloride is a deuterated form of Rimantadine Hydrochloride, an antiviral compound primarily used to prevent and treat influenza A infections. The deuterium labeling in Rimantadine-d4 Hydrochloride enhances its stability and allows for more precise pharmacokinetic studies. This compound is a derivative of adamantane and functions by inhibiting viral replication.

Wissenschaftliche Forschungsanwendungen

Rimantadine-d4 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

Biology: Employed in studies involving viral replication and inhibition mechanisms.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of antiviral drugs.

Industry: Applied in the development of new antiviral agents and in quality control processes .

Wirkmechanismus

Target of Action

Rimantadine primarily targets the Matrix protein 2 (M2) of the Influenza A virus . The M2 protein is an ion channel that plays a crucial role in the viral life cycle, including virus uncoating and release .

Mode of Action

It appears to exert its inhibitory effect early in the viral replicative cycle, possibly by inhibiting the uncoating of the virus . The protein coded by the M2 gene of Influenza A may play an important role in Rimantadine susceptibility .

Biochemical Pathways

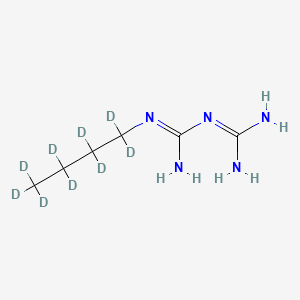

Rimantadine inhibits the replication of Influenza A virus isolates from each of the three antigenic subtypes (H1N1, H2H2, and H3N2) that have been isolated from humans . It has little or no activity against Influenza B virus .

Pharmacokinetics

Following oral administration, Rimantadine is extensively metabolized in the liver, with less than 25% of the dose excreted in the urine as unchanged drug . Glucuronidation and hydroxylation are the major metabolic pathways . The bioavailability of Rimantadine is well absorbed, and it has a half-life of 25.4 ± 6.3 hours .

Result of Action

Rimantadine can shorten the duration and moderate the severity of Influenza A infection when taken within one to two days of developing symptoms . It can also mitigate symptoms, including fever .

Action Environment

The efficacy of Rimantadine can be influenced by various environmental factors. For instance, resistance to Rimantadine can occur as a result of amino acid substitutions at certain locations in the transmembrane region of M2, which prevents the binding of the antiviral to the channel . Furthermore, the effectiveness of Rimantadine can be affected by the strain of the Influenza A virus, as some strains have shown resistance to Rimantadine .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Rimantadine-d4 Hydrochloride is inhibitory to the in vitro replication of influenza A virus isolates from each of the three antigenic subtypes (H1N1, H2H2, and H3N2) that have been isolated from humans . It interacts with the protein coded by the M2 gene of influenza A, which may play an important role in its susceptibility .

Cellular Effects

Rimantadine-d4 Hydrochloride exerts its effects early in the viral replicative cycle, possibly inhibiting the uncoating of the virus . This early intervention in the viral life cycle can have profound effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus . The protein coded by the M2 gene of influenza A may play an important role in Rimantadine-d4 Hydrochloride susceptibility .

Temporal Effects in Laboratory Settings

It is known that Rimantadine-d4 Hydrochloride is extensively metabolized in the liver, with less than 25% of the dose excreted in the urine as unchanged drug .

Dosage Effects in Animal Models

It has been used for treatment of influenza caused by susceptible influenza A viruses in adults .

Metabolic Pathways

Rimantadine-d4 Hydrochloride is extensively metabolized in the liver, with less than 25% of the dose excreted in the urine as unchanged drug . Glucuronidation and hydroxylation are the major metabolic pathways .

Transport and Distribution

It is known that Rimantadine-d4 Hydrochloride is well absorbed and has a protein binding of 40% .

Subcellular Localization

It is known that Rimantadine-d4 Hydrochloride appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rimantadine-d4 Hydrochloride involves the preparation of 1-bromoadamantane, followed by a series of reactions to introduce the deuterium atoms. The key steps include:

Preparation of 1-bromoadamantane: This is achieved by brominating adamantane using bromine in the presence of a catalyst.

Introduction of Deuterium: The brominated intermediate undergoes a reaction with deuterated reagents to replace hydrogen atoms with deuterium.

Formation of Rimantadine-d4: The deuterated intermediate is then reacted with methylamine to form Rimantadine-d4.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of Rimantadine-d4 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the final product. Techniques such as quantitative nuclear magnetic resonance (qNMR) spectroscopy and mass balance methods are employed to certify the purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Rimantadine-d4 Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to its corresponding amine under reductive conditions.

Substitution: Rimantadine-d4 Hydrochloride can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reductive conditions often involve hydrogen gas and a metal catalyst.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide or other strong bases

Major Products Formed

Oxidation: Oxidized derivatives of Rimantadine-d4.

Reduction: Reduced amine forms of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Amantadine: Another adamantane derivative with similar antiviral properties.

Memantine: Used primarily for the treatment of Alzheimer’s disease but shares structural similarities with Rimantadine.

Deuterated Compounds: Other deuterated antiviral agents used for pharmacokinetic studies .

Uniqueness

Rimantadine-d4 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic and metabolic studies compared to its non-deuterated counterpart .

Eigenschaften

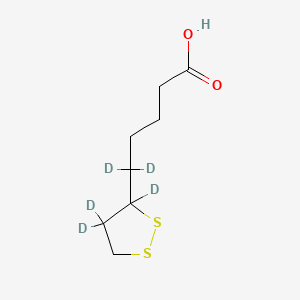

IUPAC Name |

1-(1-adamantyl)-1,2,2,2-tetradeuterioethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12;/h8-11H,2-7,13H2,1H3;1H/i1D3,8D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBDFBJXRJWNAV-VQQQFJCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C12CC3CC(C1)CC(C3)C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)

![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/no-structure.png)

![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)

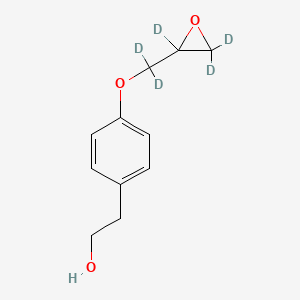

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)